molecular formula C24H25N3O B2909450 2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide CAS No. 2034522-59-1

2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide

Cat. No.: B2909450
CAS No.: 2034522-59-1
M. Wt: 371.484
InChI Key: MPGRXWMTSUOUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine and diphenylacetamide groups. One common synthetic route includes:

    Formation of Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Pyridine Group: The pyridine ring can be introduced via nucleophilic substitution reactions.

    Formation of Diphenylacetamide Moiety: This step often involves the reaction of diphenylacetic acid with an amine to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine or pyrrolidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and pyridine rings can participate in binding interactions, while the diphenylacetamide moiety may enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Pyridine Derivatives: Compounds such as 2-aminopyridine and 2-pyridylcarboxamide are structurally similar due to the presence of the pyridine ring.

Uniqueness

2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide is unique due to the combination of its structural features, which include both pyrrolidine and pyridine rings along with a diphenylacetamide moiety. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

2,2-diphenyl-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c28-24(23(19-10-3-1-4-11-19)20-12-5-2-6-13-20)26-18-21-14-9-17-27(21)22-15-7-8-16-25-22/h1-8,10-13,15-16,21,23H,9,14,17-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGRXWMTSUOUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=N2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.